Benzonitrile, 2-(1,1-dimethylethyl)-
Overview
Description
Scientific Research Applications
Photoexcitation Dynamics
4-(N,N-Dimethylamino)benzonitrile (DMABN) is a key subject in understanding dual fluorescence. Studies have focused on its relaxation dynamics after photoexcitation to the S2 state, using nonadiabatic trajectory surface hopping and other methods. These studies provide insights into internal conversion processes and the role of skeletal deformation in the aromatic ring (Kochman et al., 2015).
Spectral Properties and Synthesis Characterization
Research on compounds like (Z)-4-(2-(4-methoxy-2,3-dimethylbenzylidene)hydrazinyl)benzonitrile (MDHB) involves both theoretical and experimental analysis of spectral properties. Such studies use software like Gaussian 09 and examine the resolution parameters of compounds in various solvents (Yılmaz, 2017).
Electronic Structures and Charge-Transfer Dynamics
The electronic structures of DMABN, particularly its excited state structures, have been explored using methods like the coupled-cluster singles-and-doubles method CC2. These studies provide a deeper understanding of phenomena like dual fluorescence and intramolecular charge transfer (Köhn & Hättig, 2004).
Electrolyte Additive in Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) has been studied as an electrolyte additive for high voltage lithium-ion batteries. Research indicates that 4-TB improves the cyclic stability and capacity retention of LiNi0.5Mn1.5O4 cathodes (Huang et al., 2014).
Reaction Mechanisms in Organic Chemistry
Investigations into the cyclotrimerization of benzonitrile and the structure of α-amino lithium imide derivatives have provided insights into reaction mechanisms and molecular aggregation in organic synthesis (Davies et al., 1997).
Molecular Mechanics and Complexation Studies
Molecular mechanics studies, such as those involving the complexation of 4-(dimethylamino)benzonitrile (DMABN) with β-cyclodextrin, explore guest-host interactions and the formation of complexes. These studies utilize force field calculations and fluorescence measurements to understand the binding and thermodynamic parameters of such complexes (Pozuelo et al., 1999).
Ultrafast Intramolecular Charge Transfer
The ultrafast intramolecular charge transfer process of DMABN has been probed using techniques like broad-band transient absorption spectroscopy and ultraviolet femtosecond stimulated Raman spectroscopy. These studies provide insights into the dynamics of electronic states and molecular structural changes during charge transfer (Rhinehart et al., 2012).
Probing Medium Effects in Supercritical Fluids
The thermodynamic equilibrium between the locally excited state and the twisted intramolecular charge-transfer state in compounds like p-(dimethylamino)benzonitrile serves as a probe for solute-solvent interactions in supercritical fluids. This research utilizes principal component analysis to define fluorescence spectra and study medium effects (Sun et al., 1992).
Catalysis in Organic Synthesis
Research in catalysis, such as the cyanation of aryl halides under microwave irradiation catalyzed by ortho-palladated complexes, explores the efficiency and stability of catalysts in organic synthesis processes. Such studies contribute to the development of greener and more efficient synthetic methodologies (Hajipour & Rafiee, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-tert-butylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOCOLYIBIAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071615 | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68527-72-0 | |
Record name | 2-(1,1-Dimethylethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68527-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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